![molecular formula C11H11F3O B2960375 2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane CAS No. 2248320-56-9](/img/structure/B2960375.png)
2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane can be achieved through several methods. One common approach involves the epoxidation of phenylpropenes using peroxides as oxidizing agents. Another method includes the epoxidation of phenylacetones. These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale epoxidation processes. These processes utilize robust catalysts and optimized reaction conditions to achieve efficient and cost-effective production. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include peroxides for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include alcohols, ketones, diols, and various substituted derivatives. These products can be further utilized in different chemical processes and applications .
Scientific Research Applications
2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane involves its interaction with molecular targets through its oxirane ring and trifluoromethyl group. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. The trifluoromethyl group enhances the compound’s stability and reactivity, influencing its overall biological and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Methyl-3-phenyl-oxirane
- 2-Methoxy-3-(trifluoromethyl)phenol
- 2-(Trifluoromethyl)sulfanyl phenyl methanol
Uniqueness
2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane is unique due to the presence of both the oxirane ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications. The trifluoromethyl group also enhances the compound’s lipophilicity and metabolic stability, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-10(7-15-10)6-8-3-2-4-9(5-8)11(12,13)14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTKDNOUTFBICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
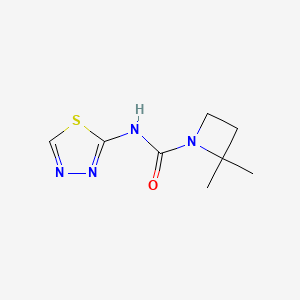
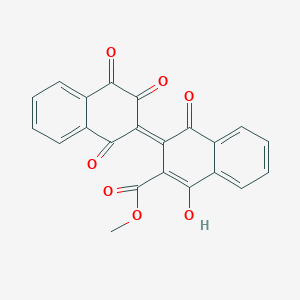
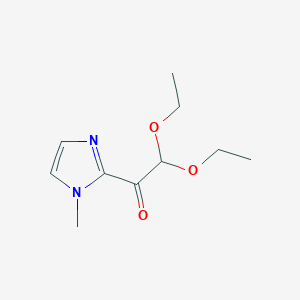
![4-[cyclohexyl(methyl)sulfamoyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2960298.png)
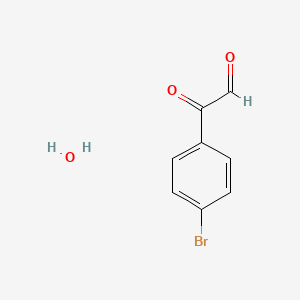
![N-[({1,8-diazatricyclo[7.5.0.0,2,7]tetradeca-2(7),3,5,8-tetraen-5-yl}carbamoyl)methyl]-N-ethylprop-2-enamide](/img/structure/B2960303.png)
![2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2960305.png)
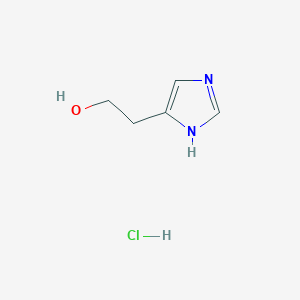
![2-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2960307.png)
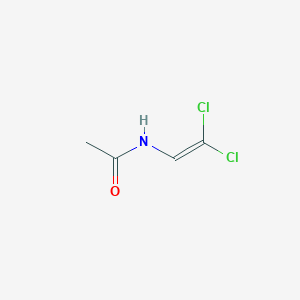
![Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2960311.png)

![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-1-morpholino-1-ethanone](/img/structure/B2960313.png)
![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)
